molecular formula C28H30N2O6S B142302 (S)-(-)-Win 55,212 mesylate CAS No. 137795-17-6

(S)-(-)-Win 55,212 mesylate

Cat. No. B142302
M. Wt: 522.6 g/mol
InChI Key: FSGCSTPOPBJYSX-UHFFFAOYSA-N
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Description

(S)-(-)-WIN 55,212 mesylate is a synthetic cannabinoid that acts as a non-selective agonist at the cannabinoid CB1 and CB2 receptors. It has been extensively studied for its effects on seizure activity in mice, particularly in combination with various antiepileptic drugs (AEDs). The compound has shown potential in enhancing the anticonvulsant actions of several AEDs, suggesting possible therapeutic applications in the management of epilepsy.

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of (S)-(-)-WIN 55,212 mesylate is not detailed in the provided papers, its activity as a non-selective cannabinoid receptor agonist implies a structure that allows for interaction with both CB1 and CB2 receptors. This interaction is crucial for its pharmacological effects.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

Relevant Case Studies

The papers provided detail several studies where (S)-(-)-WIN 55,212 mesylate was used in combination with classical and second-generation AEDs in mice seizure models. For instance, one study found that WIN 55,212-2 mesylate significantly enhanced the anticonvulsant action of ethosuximide, phenobarbital, and valproate against pentylenetetrazole-induced clonic seizures in mice . Another study reported that WIN 55,212-2 mesylate elevated the threshold for maximal electroshock-induced seizures, indicating an anticonvulsant action . These studies suggest that (S)-(-)-WIN 55,212 mesylate could be beneficial in epilepsy treatment, although caution is advised due to potential impairment of motor coordination and memory observed in some combinations .

Scientific Research Applications

  • Enhancement of Antiepileptic Drug Action : Research has shown that (S)-(-)-Win 55,212 mesylate enhances the anticonvulsant action of several classical and second-generation antiepileptic drugs in mice models. This includes its significant potentiation of the anticonvulsant effects of drugs like carbamazepine, phenytoin, phenobarbital, valproate, lamotrigine, pregabalin, and topiramate in maximal electroshock seizure tests (Luszczki et al., 2011); (Luszczki et al., 2013).

  • Synergistic Interaction with Antiepileptic Drugs : The compound also demonstrates a synergistic interaction with drugs like pregabalin in models of acute thermal pain in mice, suggesting potential applications in pain management (Luszczki & Magdalena Florek-Łuszczki, 2012).

  • Potential in Treating Psychomotor Seizures : (S)-(-)-Win 55,212 mesylate has been found to significantly potentiate the anticonvulsant action of drugs like gabapentin and levetiracetam against 6Hz-induced psychomotor seizures in mice, indicating its potential use in treating psychomotor seizures (Florek-Luszczki et al., 2015).

  • Modulation of Clonic Seizure Thresholds : The compound has been shown to enhance the anticonvulsant action of certain antiepileptic drugs against pentylenetetrazole-induced clonic seizures in mice, which indicates its potential utility in seizure threshold modulation (Luszczki et al., 2011).

  • Dose-Dependent Impact on Seizure Thresholds : In another study, (S)-(-)-Win 55,212 mesylate was found to dose-dependently increase the threshold for maximal electroshock-induced seizures in mice, suggesting its anticonvulsant action in certain seizure models (Łuszczki et al., 2009).

  • Interaction with Clobazam and Lacosamide : The compound also influences the anticonvulsant and neurotoxic potential of clobazam and lacosamide in maximal electroshock-induced seizure models, indicating its role in modulating the effects of these drugs (Florek-Luszczki et al., 2014).

Safety And Hazards

The safety data sheet for “(S)-(-)-Win 55,212 mesylate” suggests that it should be handled with care. It is recommended to use personal protective equipment and avoid dust formation . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

methanesulfonic acid;[2-methyl-11-(morpholin-4-ylmethyl)-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3.CH4O3S/c1-18-25(27(30)22-9-4-7-19-6-2-3-8-21(19)22)23-10-5-11-24-26(23)29(18)20(17-32-24)16-28-12-14-31-15-13-28;1-5(2,3)4/h2-11,20H,12-17H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSGCSTPOPBJYSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C3N1C(COC3=CC=C2)CN4CCOCC4)C(=O)C5=CC=CC6=CC=CC=C65.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017329
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-Win 55,212 mesylate

CAS RN

137795-17-6
Record name (+/-)-WIN 55,212 (mesylate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Following a procedure similar to that described in Example 2A above, (+)-3-(4-morpholinylmethyl) -5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (11.6 g from methanol/diethyl ether), m.p. 256°-259° C., [α]D25 =+40.2° (1% in DMF) was prepared by reaction of 15.5 g (0.062 mole) of (+)-3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 15.8 g (0.075 mole) of 4-(1-naphthyl)-2,4-butanedione in 500 ml of toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate (the 2,4-diketone being prepared by reaction of methyl 1-naphthyl ketone with ethyl acetate in the presence of sodium hydride and ethanol in diethyl ether), followed by cyclization of the resulting hydrazone by refluxing the latter in 300 ml of glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
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Synthesis routes and methods II

Procedure details

Similarly (-)-3-(4-morpholinylmethyl)-5-methyl-6-(1-naphthylcarbonyl)-2,3-dihydropyrrolo[1,2,3-de]-1,4-benzoxazine methanesulfonate (7.2 g), m.p. 256°-260° C., [α]D25 =-39.4° (1% in DMF) was prepared by reaction of 9.3 g (0.037 mole) of (-)3-(4-morpholinylmethyl)-4-amino-3,4-dihydro-2H-1,4-benzoxazine with 9.5 g (0.045 mole) of 4-(1-naphthyl)-2,4-butanedione in toluene in the presence of a catalytic amount of pyridine 3-nitrobenzenesulfonate followed by cyclization of the resulting hydrazone by refluxing in glacial acetic acid and recrystallization of the product from methanol/diethyl ether.
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9.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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